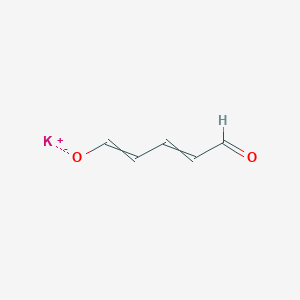![molecular formula C15H8Cl3N3O2S B13894165 1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone is a complex organic compound that features a chlorophenyl group, a dichloropyridinyl group, and an oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Introduction of the chlorophenyl group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.
Attachment of the dichloropyridinyl group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone: Similar structure with a thiadiazole ring instead of an oxadiazole ring.
1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-triazol-2-yl]sulfanyl]ethanone: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
The uniqueness of 1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone lies in its specific combination of functional groups and ring structures, which may confer unique chemical and biological properties.
Propiedades
Fórmula molecular |
C15H8Cl3N3O2S |
|---|---|
Peso molecular |
400.7 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C15H8Cl3N3O2S/c16-10-3-1-8(2-4-10)11(22)7-24-15-21-20-14(23-15)9-5-12(17)19-13(18)6-9/h1-6H,7H2 |
Clave InChI |
HWDDVCBHUJBVCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC(=NC(=C3)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Thiabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B13894087.png)
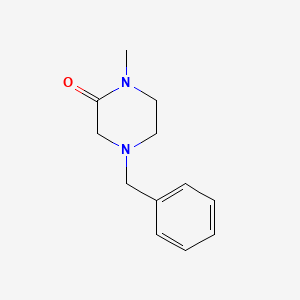

![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
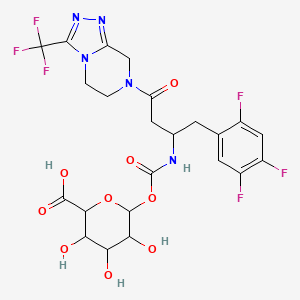
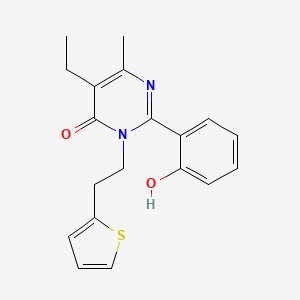
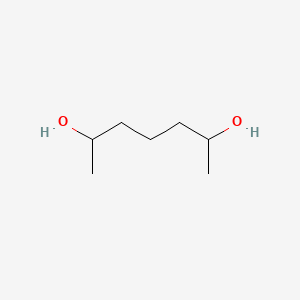
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
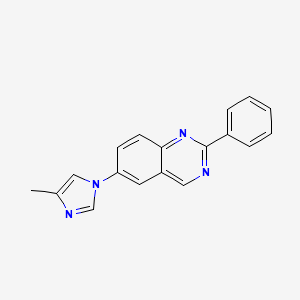
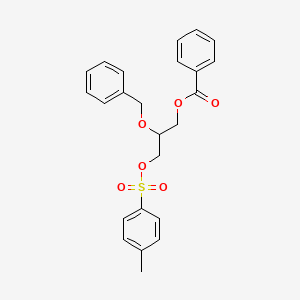
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
